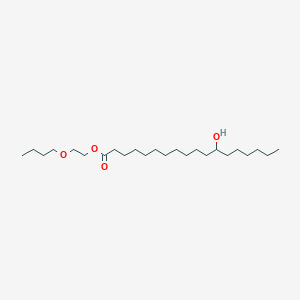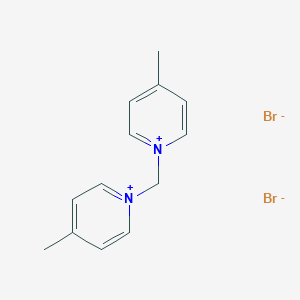
1,1'-Methylenebis(4-methylpyridin-1-ium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide: is a chemical compound with the molecular formula C13H16Br2N2 . It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide can be synthesized through a reaction between 4-methylpyridine and dibromomethane . The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
2C6H7N+CH2Br2→C13H16Br2N2
Industrial Production Methods: In an industrial setting, the synthesis of 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide is scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The bromide ions in the compound can be substituted with other anions such as or using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Silver nitrate in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of .
Substitution: Formation of or .
Applications De Recherche Scientifique
1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide involves its interaction with cellular membranes and proteins. The positively charged nitrogen atoms in the compound can interact with negatively charged components of cell membranes, leading to changes in membrane permeability. Additionally, the compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity.
Comparaison Avec Des Composés Similaires
- 1,1’-Methylenebis(4-pyridinium) dibromide
- 1,1’-Methylenebis(4-ethylpyridinium) dibromide
- 1,1’-Methylenebis(4-phenylpyridinium) dibromide
Comparison: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and interaction with biological systems. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
106942-50-1 |
|---|---|
Formule moléculaire |
C13H16Br2N2 |
Poids moléculaire |
360.09 g/mol |
Nom IUPAC |
4-methyl-1-[(4-methylpyridin-1-ium-1-yl)methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C13H16N2.2BrH/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;;/h3-10H,11H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
YHJQEOAQVGEECJ-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=[N+](C=C1)C[N+]2=CC=C(C=C2)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
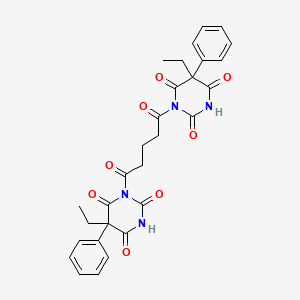
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
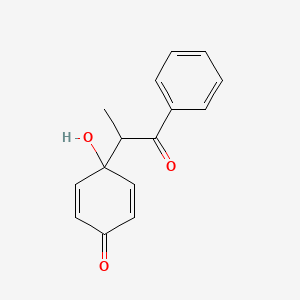

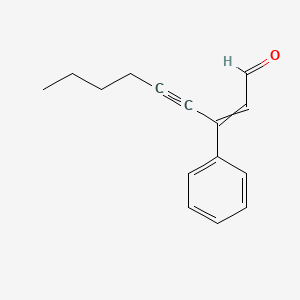

![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
